molecular formula C16H25NO B7992785 2-((Diisobutylamino)methyl)benzaldehyde CAS No. 1443355-63-2

2-((Diisobutylamino)methyl)benzaldehyde

Cat. No.: B7992785
CAS No.: 1443355-63-2
M. Wt: 247.38 g/mol
InChI Key: RTNUJCMIYHRREP-UHFFFAOYSA-N
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Description

2-((Diisobutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO It is a benzaldehyde derivative where the aldehyde group is substituted with a diisobutylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diisobutylamino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with diisobutylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde using diisobutylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in good yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((Diisobutylamino)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Diisobutylamino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Diisobutylamino)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The diisobutylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

2-((Diisobutylamino)methyl)benzaldehyde can be compared with other benzaldehyde derivatives such as:

    2-((Dimethylamino)methyl)benzaldehyde: Similar structure but with dimethylamino group instead of diisobutylamino. It may exhibit different reactivity and biological activity due to the smaller size and different electronic properties of the dimethylamino group.

    2-((Diethylamino)methyl)benzaldehyde: Contains a diethylamino group, which may also influence its chemical and biological properties differently compared to the diisobutylamino group.

    2-((Piperidinyl)methyl)benzaldehyde:

Properties

IUPAC Name

2-[[bis(2-methylpropyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13(2)9-17(10-14(3)4)11-15-7-5-6-8-16(15)12-18/h5-8,12-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNUJCMIYHRREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=CC=C1C=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225453
Record name Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-63-2
Record name Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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